Cas no 2287271-40-1 (Methyl 7-azaspiro[3.5]non-1-ene-2-carboxylate)

Methyl 7-azaspiro[3.5]non-1-ene-2-carboxylate is a versatile intermediate with unique structural properties. Its cyclic backbone offers stability and a distinct electrophilicity, making it a valuable building block for organic synthesis. Its functionalized methyl and carboxyl groups confer flexibility in further chemical transformations, while the azaspiro ring imparts chirality, facilitating selective reactions. This compound is ideal for applications in the synthesis of complex organic molecules.
Methyl 7-azaspiro[3.5]non-1-ene-2-carboxylate structure
2287271-40-1 structure
Product Name:Methyl 7-azaspiro[3.5]non-1-ene-2-carboxylate
CAS No:2287271-40-1
MF:C10H15NO2
MW:181.231602907181
CID:5850356
PubChem ID:137942533
Update Time:2025-06-20

Methyl 7-azaspiro[3.5]non-1-ene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 7-azaspiro[3.5]non-1-ene-2-carboxylate
    • EN300-6747358
    • Methyl 7-azaspiro[3.5]non-2-ene-2-carboxylate
    • 2287271-40-1
    • Methyl 7-azaspiro[3.5]non-1-ene-2-carboxylate
    • Inchi: 1S/C10H15NO2/c1-13-9(12)8-6-10(7-8)2-4-11-5-3-10/h6,11H,2-5,7H2,1H3
    • InChI Key: DODZVXJZAHICKM-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC2(CCNCC2)C1)=O

Computed Properties

  • Exact Mass: 181.110278721g/mol
  • Monoisotopic Mass: 181.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 38.3Ų

Methyl 7-azaspiro[3.5]non-1-ene-2-carboxylate Pricemore >>

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Additional information on Methyl 7-azaspiro[3.5]non-1-ene-2-carboxylate

Introduction to Methyl 7-azaspiro[3.5]non-1-ene-2-carboxylate (CAS No: 2287271-40-1)

Methyl 7-azaspiro[3.5]non-1-ene-2-carboxylate (CAS No: 2287271-40-1) is a significant compound in the field of chemical and pharmaceutical research, exhibiting unique structural and functional properties that make it a valuable candidate for various applications. This compound belongs to the spirocyclic class of molecules, which are known for their complex stereochemistry and potential biological activity.

The molecular structure of Methyl 7-azaspiro[3.5]non-1-ene-2-carboxylate consists of a spirocyclic core formed by the fusion of a seven-membered nitrogen-containing heterocycle with a five-membered carbon-containing ring. This unique arrangement contributes to its distinct chemical behavior and reactivity, making it a subject of interest in synthetic chemistry and drug discovery.

In recent years, there has been growing interest in spirocyclic compounds due to their potential as pharmacophores in medicinal chemistry. The nitrogen atom in the spirocyclic framework of Methyl 7-azaspiro[3.5]non-1-ene-2-carboxylate provides a site for hydrogen bonding and coordination interactions, which can be exploited to enhance binding affinity and selectivity in drug design.

One of the most compelling aspects of this compound is its utility as a building block in the synthesis of more complex molecules. The spirocyclic core can serve as a scaffold for the development of novel heterocycles, which are prevalent in many bioactive natural products and synthetic drugs. Researchers have leveraged the reactivity of Methyl 7-azaspiro[3.5]non-1-ene-2-carboxylate to construct intricate molecular architectures with potential therapeutic applications.

Recent studies have highlighted the role of spirocyclic compounds in modulating biological pathways and targeting specific disease mechanisms. For instance, derivatives of spirocyclic azines have been investigated for their anti-inflammatory, antiviral, and anticancer properties. The structural features of Methyl 7-azaspiro[3.5]non-1-ene-2-carboxylate, including its rigid spirocyclic core and nitrogen-containing heterocycle, make it an attractive candidate for further exploration in these areas.

The synthesis of Methyl 7-azaspiro[3.5]non-1-ene-2-carboxylate presents both challenges and opportunities for chemists. The construction of the spirocyclic framework requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies, such as transition metal-catalyzed reactions and organometallic chemistry, have facilitated the preparation of complex spirocyclic structures like this one.

In addition to its synthetic utility, Methyl 7-azaspiro[3.5]non-1-ene-2-carboxylate has shown promise in computational studies aimed at understanding molecular interactions at the atomic level. Molecular modeling techniques have been employed to predict how this compound might bind to biological targets, providing insights into its potential pharmacological activity.

The versatility of Methyl 7-azaspiro[3.5]non-1-ene-2-carboxylate extends beyond its role as a synthetic intermediate; it also serves as a model system for studying electronic structure and reactivity in spirocyclic compounds. By examining its spectroscopic properties and reaction pathways, researchers can gain a deeper understanding of the fundamental principles governing these molecules.

The future prospects for Methyl 7-azaspiro[3.5]non-1-ene-2-carboxylate are vast, with ongoing research focusing on expanding its applications in drug discovery and materials science. As our understanding of molecular structure-function relationships continues to evolve, this compound is likely to play an increasingly important role in developing innovative solutions across multiple scientific disciplines.

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